![molecular formula C22H22N2O3S B2454942 2,5-dimethoxy-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 955843-26-2](/img/structure/B2454942.png)
2,5-dimethoxy-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
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Description
2,5-dimethoxy-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide, also known as TAN-1221, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Scientific Research Applications
- Methods : Toxicological laboratories employ rapid screening tests, but confirmatory methods like gas chromatography or liquid chromatography combined with mass spectrometry are essential for specific qualitative and quantitative analysis .
- Application : 2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can serve as an ammonia equivalent in the concise synthesis of 2,4,5-trisubstituted oxazoles. This involves a tandem Ugi/Robinson-Gabriel reaction sequence .
- In Vivo Formulation : For animal studies, prepare a working solution by dissolving 2 mg of the compound in 50 μL of DMSO (yielding a 40 mg/mL stock solution). Further dilute this with PEG300, Tween 80, and ddH2O to achieve the desired concentration .
- Similarity to 2C-H : 2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide shares structural features with 2C-H (2,5-dimethoxyphenethylamine). Investigate its potential psychoactive effects and receptor interactions .
Designer Drug Analysis
Oxazole Synthesis
Biological Activity Studies
Psychoactive Properties
properties
IUPAC Name |
2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-26-17-9-10-20(27-2)18(12-17)21(25)24-22-23-19(13-28-22)16-8-7-14-5-3-4-6-15(14)11-16/h7-13H,3-6H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIRYRJSZCUVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide |
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